molecular formula C15H17NO4 B8546225 7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

7-[(Benzyloxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B8546225
M. Wt: 275.30 g/mol
InChI Key: UBNDVWFVCJDAMO-UHFFFAOYSA-N
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Patent
US07232819B2

Procedure details

7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate (C-34)(synthesized following the procedure reported in J.O.C, 1996, 61, 6313-6325) was stirred in TFA/DCM/H2O (95/5/5, 0.3 M) for 10 minutes. Evaporation of the solvent afforded the titled compound (C-35).
Name
7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
TFA DCM H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:18]([O:20]C(C)(C)C)=[O:19])[N:7]([C:8]([O:10][CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[O:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2>C(O)(C(F)(F)F)=O.C(Cl)Cl.O>[CH2:11]([O:10][C:8]([N:7]1[CH:4]2[CH2:3][CH2:2][C:1]1([C:18]([OH:20])=[O:19])[CH2:6][CH2:5]2)=[O:9])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
7-benzyl 1-tert-butyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CCC(CC1)N2C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C
Step Two
Name
TFA DCM H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C2(CCC1CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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